3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is a synthetic compound that belongs to the class of diacetyloxy derivatives of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride typically involves the acetylation of L-phenylalanine derivatives. The process begins with the protection of the amino group of L-phenylalanine, followed by the acetylation of the hydroxyl groups on the phenyl ring. The final step involves the esterification of the carboxyl group to form the methyl ester and the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation and esterification processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding dihydroxy derivatives.
Scientific Research Applications
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl groups may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can undergo hydrolysis to release active phenylalanine derivatives, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Diacetyloxy-L-tyrosine:
Uniqueness
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is unique due to its dual acetylation and esterification, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
59866-16-9 |
---|---|
Molecular Formula |
C27H31ClN2O11 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-[[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C27H30N2O11.ClH/c1-40-27(39)21(9-15-3-5-17(11-23(32)33)19(7-15)13-25(36)37)29-26(38)20(28)8-14-2-4-16(10-22(30)31)18(6-14)12-24(34)35;/h2-7,20-21H,8-13,28H2,1H3,(H,29,38)(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H/t20-,21-;/m0./s1 |
InChI Key |
OSWNXJXGUNGKKM-GUTACTQSSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-] |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)C(CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.